N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-propoxybenzamide
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Overview
Description
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylbenzenesulfonamido)aniline. This intermediate is then reacted with 4-propoxybenzoyl chloride under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzenesulfonamide: Shares the sulfonamide group but lacks the additional phenyl and propoxybenzamide groups.
N-(4-Methylphenyl)sulfonyl)aniline: Similar structure but without the propoxybenzamide moiety.
Uniqueness
N-[4-(4-METHYLBENZENESULFONAMIDO)PHENYL]-4-PROPOXYBENZAMIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfonamide and propoxybenzamide groups allows for diverse applications and interactions that are not observed in simpler analogs .
Properties
Molecular Formula |
C23H24N2O4S |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-[4-[(4-methylphenyl)sulfonylamino]phenyl]-4-propoxybenzamide |
InChI |
InChI=1S/C23H24N2O4S/c1-3-16-29-21-12-6-18(7-13-21)23(26)24-19-8-10-20(11-9-19)25-30(27,28)22-14-4-17(2)5-15-22/h4-15,25H,3,16H2,1-2H3,(H,24,26) |
InChI Key |
XHELNHKZBXMFHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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